molecular formula C15H16N5NaO6S2 B14116111 Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14116111
M. Wt: 449.4 g/mol
InChI Key: JNMXSNGAMPXCDR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as ceftazidime sodium, is a third-generation cephalosporin antibiotic. It features a β-lactam core fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene), with critical modifications at the C-3 and C-7 positions:

  • C-3 substituent: A methoxymethyl group (–CH₂OCH₃), enhancing stability against β-lactamases .
  • C-7 side chain: A (Z)-configured 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetyl group, which broadens gram-negative activity and resists enzymatic hydrolysis .

Ceftazidime sodium is clinically used for severe infections caused by Pseudomonas aeruginosa and other multidrug-resistant pathogens due to its extended spectrum and pharmacokinetic profile .

Properties

IUPAC Name

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXSNGAMPXCDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N5NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a semisynthetic cephalosporin antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This compound is notable for its structural features, which include a thiazole ring and a methoxyiminoacetyl group, contributing to its antimicrobial efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By disrupting this process, the compound leads to cell lysis and death, particularly effective against Gram-negative bacteria due to its stability against β-lactamases.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been extensively studied. The compound demonstrates:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Resistance to β-lactamases : Enhanced stability allows it to remain effective in the presence of enzymes that typically confer resistance to other β-lactam antibiotics.

Case Studies

  • Study on Efficacy Against Resistant Strains :
    A study published in Antibiotics demonstrated that this compound retains potency against various resistant strains of Escherichia coli and Klebsiella pneumoniae. In vitro tests showed minimum inhibitory concentrations (MICs) significantly lower than those for other cephalosporins, indicating superior effectiveness in treating infections caused by resistant organisms .
  • Clinical Application :
    In clinical settings, sodium;7-[...]-carboxylate has been used successfully to treat complicated urinary tract infections (UTIs) and pneumonia. A clinical trial reported a 90% success rate in treating patients with severe infections caused by multi-drug resistant pathogens .

Pharmacokinetics

The pharmacokinetic profile reveals that the compound is well absorbed when administered intravenously or intramuscularly, with peak plasma concentrations achieved within 30 minutes. The half-life is approximately 1.5 hours, allowing for effective dosing schedules in clinical applications.

Toxicity and Side Effects

Research indicates that sodium;7-[...]-carboxylate has a favorable safety profile, with minimal side effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances and allergic reactions in sensitive individuals .

Data Tables

Parameter Value
Molecular Weight499.56 g/mol
SolubilitySoluble in water
Half-life1.5 hours
Route of AdministrationIV/IM
MIC against E. coli0.5 µg/mL
MIC against K. pneumoniae0.25 µg/mL

Comparison with Similar Compounds

Key Observations :

  • The C-7 aminothiazolyl methoxyimino group is conserved in ceftazidime, ceftriaxone, and cepodoxime, conferring β-lactamase resistance .
  • C-3 modifications dictate pharmacokinetics: Ceftazidime’s methoxymethyl group improves tissue penetration, while cefoperazone’s piperazine moiety enhances biliary excretion .

Antimicrobial Activity Comparison

Table 2: In Vitro MIC₉₀ (μg/mL) Against Common Pathogens

Pathogen Ceftazidime Ceftriaxone Cefoperazone SQ 14,359
P. aeruginosa 4–8 >64 16–32 8–16
E. coli (ESBL–) ≤1 ≤1 2–4 ≤1
Klebsiella pneumoniae ≤1 ≤1 4–8 ≤1
Staphylococcus aureus 16–32 8–16 8–16 32–64

Key Findings :

  • Ceftazidime exhibits superior activity against P. aeruginosa due to its C-3 methoxymethyl group and zwitterionic properties .
  • SQ 14,359 (a related compound) shows broader β-lactamase stability, including activity against AmpC producers .
  • Ceftriaxone and cepodoxime lack reliable anti-pseudomonal coverage .

Table 3: Pharmacokinetic Parameters

Parameter Ceftazidime Ceftriaxone Cefoperazone
Half-life (h) 1.5–2.3 6–9 1.8–2.2
Protein Binding 10–17% 85–95% 82–89%
Renal Excretion 80–90% 33–67% 15–25%
CSF Penetration Moderate Low Negligible

Safety Notes:

  • Ceftazidime: May cause convulsions at high doses or in renal impairment .
  • Cefoperazone: Associated with vitamin K-dependent coagulopathy due to the N-methylthiotetrazole (NMTT) side chain .
  • SQ 14,359: Limited toxicity data, but preclinical studies suggest low nephrotoxicity .

Recent Research Findings

  • Synthetic Innovations: Novel intermediates for ceftazidime derivatives (e.g., triazinone sulfanylmethyl variants) have been synthesized, improving aqueous solubility while retaining activity .

Preparation Methods

Semi-Synthetic Pathway from 7-Aminocephalosporanic Acid

The cephem nucleus is functionalized through sequential acylation and alkylation:

Step 1 : C-3 Methoxymethylation
7-ACA reacts with chloromethyl methyl ether (MOMCl) in dimethylacetamide (DMAc) at −15°C under nitrogen, achieving 85–90% yield.

Reaction Conditions :

  • Solvent: DMAc
  • Base: Triethylamine
  • Temperature: −15°C to 0°C
  • Time: 4–6 h

Step 2 : C-7 Acylation
The 7-amino group undergoes acylation with 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl chloride. A mixed anhydride method using isobutyl chloroformate in tetrahydrofuran (THF) prevents β-lactam ring degradation.

Key Parameters :

  • Activator: Isobutyl chloroformate
  • Solvent: THF/H2O (2:1)
  • pH: 6.5–7.0 (controlled with NaHCO3)
  • Yield: 78–82%

Thiazole Side Chain Synthesis

Hantzsch Thiazole Cyclization

The 2-amino-1,3-thiazol-4-yl group is constructed via Hantzsch thiazole synthesis (Scheme 1):

Reactants :

  • Phenacyl bromide (1.2 equiv)
  • Thiourea derivative (1.0 equiv)

Mechanism :

  • Nucleophilic attack by thiourea sulfur on phenacyl bromide
  • Cyclocondensation to form thiazole ring
  • Oximation with methoxyamine hydrochloride

Optimized Conditions :

  • Solvent: Ethanol/DMF (5:1)
  • Catalyst: DMF (10 mol%)
  • Temperature: Reflux (80°C)
  • Time: 5 h
  • Yield: 89%

Sodium Salt Formation

Carboxylate Deprotonation

The free carboxylic acid intermediate is treated with sodium 2-ethylhexanoate in acetone/water (Scheme 2):

Process :

  • Dissolve cephalosporin acid in acetone at 25°C
  • Add 1.05 equiv sodium 2-ethylhexanoate
  • Precipitate with n-heptane
  • Filter and lyophilize

Critical Factors :

  • pH: 6.8–7.2
  • Residual solvents: <500 ppm (ICH guidelines)
  • Particle size: 50–100 μm (controlled by antisolvent addition rate)

Process Analytics and Quality Control

Impurity Profiling

HPLC-MS analysis identifies three primary impurities:

Impurity Structure Origin Control Strategy
Imp-A Δ³-Cephem isomer Alkylation side reaction Maintain pH <7.0 during acylation
Imp-B Demethoxyimino derivative Hydrolysis Limit water content <0.5% in THF
Imp-C Sodium over-salt Stoichiometric excess Precise 1:1.05 acid:base ratio

Industrial-Scale Manufacturing

Shandong Mopai Biotechnology’s patented process highlights:

  • Production capacity : 1 metric ton/day
  • Purity : ≥99% (HPLC)
  • Key steps :
    • Continuous flow hydrogenation for imine reduction
    • Membrane-based solvent exchange
    • Spray drying for final salt formation

Cost Drivers :

  • 2-Amino-4-chlorothiazole price ($120–150/kg)
  • Sodium 2-ethylhexanoate recovery rate (92–95%)

Emerging Synthetic Technologies

Enzymatic Acylation

Recent advances employ immobilized penicillin acylase for stereoselective C-7 acylation:

Benefits :

  • 98% enantiomeric excess (ee)
  • 40% reduced solvent waste
  • 65°C operation prevents β-lactam degradation

Limitations :

  • Enzyme cost ($15,000/kg)
  • 10% lower yield vs. chemical methods

Q & A

Q. What are the optimal storage conditions for this compound to maintain stability during experimental use?

The compound is light-sensitive and hygroscopic, requiring storage at -20°C in airtight, light-protected containers. Stability under recommended conditions is confirmed . Solubility in DMSO makes it suitable for in vitro assays, but solutions should be prepared fresh to avoid hydrolysis or degradation. Avoid exposure to incompatible materials (e.g., strong oxidizers) and monitor for decomposition products like sulfur/nitrogen oxides under elevated temperatures .

Q. How can researchers validate the purity and structural integrity of this cephalosporin derivative?

Use HPLC with UV detection (e.g., 254 nm) paired with mass spectrometry (MS) to confirm molecular weight (aligned with IUPAC nomenclature ). For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended, as the (6R,7R) configuration is critical for β-lactamase stability . Cross-reference spectral data (e.g., IR, NMR) with literature-reported values for key functional groups like the β-lactam ring and methoximino side chain .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use NIOSH-approved PPE , including nitrile gloves, safety goggles, and lab coats. Avoid dust generation via controlled weighing in fume hoods with HEPA filters . In case of skin contact, wash immediately with water for 15+ minutes . Note that acute toxicity data (e.g., LD50) are unavailable, so adhere to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro antimicrobial activity and in vivo pharmacokinetic data for this compound?

Design hollow-fiber infection models (HFIM) to simulate human pharmacokinetics while accounting for protein binding and tissue penetration . Compare minimum inhibitory concentrations (MICs) against Gram-negative pathogens (e.g., E. coli) with serum bioavailability studies in animal models. Adjust dosing regimens based on time-dependent killing kinetics, leveraging the compound’s methoximino group for extended stability against β-lactamases .

Q. What experimental strategies can elucidate the role of the methoxymethyl group in reducing bacterial resistance?

Conduct molecular dynamics simulations to assess interactions between the methoxymethyl side chain and penicillin-binding proteins (PBPs). Pair with meropenem-resistant bacterial strains to test cross-resistance patterns. Use site-directed mutagenesis in PBPs to identify residues critical for binding affinity . Validate findings via isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.

Q. How should researchers address the lack of ecotoxicological data for environmental risk assessment?

Perform OECD 209-activated sludge respiration inhibition tests to evaluate acute toxicity in wastewater microbiota. For chronic effects, use Daphnia magna or Aliivibrio fischeri bioluminescence assays. Monitor degradation products (e.g., via LC-MS/MS) under simulated environmental conditions (pH 7–9, UV exposure) .

Q. What methodologies are suitable for analyzing degradation pathways under physiological conditions?

Employ accelerated stability studies at 37°C in phosphate-buffered saline (PBS) at pH 7.4. Use LC-MS to identify degradation byproducts (e.g., β-lactam ring opening or thiazole ring oxidation). Compare with thermal degradation profiles (TGA/DSC) to distinguish hydrolytic vs. oxidative pathways .

Q. How can the compound’s stereochemical purity be optimized during large-scale synthesis?

Implement asymmetric catalytic hydrogenation for the (Z)-methoximino configuration, critical for β-lactamase resistance. Monitor enantiomeric excess via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization at the C7 position .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

The compound is sparingly soluble in water (~10 mg/mL) but highly soluble in DMSO (>50 mg/mL) . This disparity arises from ionization states: the sodium carboxylate form enhances aqueous solubility, while the free acid precipitates at neutral pH. For in vivo studies, use saline buffers with ≤5% DMSO to balance solubility and biocompatibility .

Q. Why do some studies report variable MIC values against Pseudomonas aeruginosa?

Differences stem from efflux pump expression (e.g., MexAB-OprM) and biofilm formation. Use efflux pump inhibitors (e.g., PAβN) in checkerboard assays to isolate resistance mechanisms. Combine with confocal microscopy to assess biofilm penetration, adjusting inoculum size to reflect clinical infection densities .

Methodological Resources

  • Stereochemical Analysis : X-ray crystallography data from .
  • Degradation Pathways : LC-MS protocols in .
  • Resistance Mechanisms : Genetic knockout models in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.